molecular formula C13H11NO B15243003 2-Methyl-3-(pyridin-3-yl)benzaldehyde CAS No. 89930-03-0

2-Methyl-3-(pyridin-3-yl)benzaldehyde

Cat. No.: B15243003
CAS No.: 89930-03-0
M. Wt: 197.23 g/mol
InChI Key: JTMLILMIHSTUJB-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group and a pyridin-3-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyridin-3-yl)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of Grignard reagents, where 2-methylbenzaldehyde reacts with a pyridin-3-yl magnesium bromide in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of high-pressure reactors to ensure higher yields and purity. The exact conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve the best results.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-Methyl-3-(pyridin-3-yl)benzoic acid.

    Reduction: 2-Methyl-3-(pyridin-3-yl)benzyl alcohol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methyl-3-(pyridin-3-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(pyridin-2-yl)benzaldehyde
  • 3-(Pyridin-3-yl)benzaldehyde
  • 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

Uniqueness

2-Methyl-3-(pyridin-3-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

CAS No.

89930-03-0

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-methyl-3-pyridin-3-ylbenzaldehyde

InChI

InChI=1S/C13H11NO/c1-10-12(9-15)4-2-6-13(10)11-5-3-7-14-8-11/h2-9H,1H3

InChI Key

JTMLILMIHSTUJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CN=CC=C2)C=O

Origin of Product

United States

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